4,4-Difluoropiperidine-1-carbonyl chloride

Description

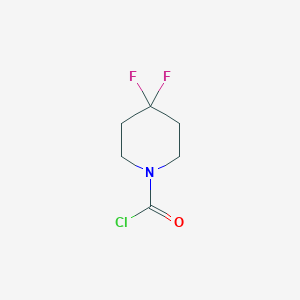

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHJHOPWXUSUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Derivatization of 4,4 Difluoropiperidine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. libretexts.org This reaction proceeds through a characteristic addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org Subsequently, this intermediate collapses, re-forming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.orgkhanacademy.org

The reaction of 4,4-Difluoropiperidine-1-carbonyl chloride with primary and secondary amines is a direct and efficient method for the synthesis of a wide range of N-substituted 4,4-difluoropiperidine-1-carboxamides. libretexts.org This transformation, often performed under Schotten-Baumann conditions, typically involves the use of a base (such as a tertiary amine or pyridine) to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.co.uk The high reactivity of the acyl chloride allows these reactions to proceed rapidly, often at room temperature. fishersci.co.uk

The versatility of this reaction allows for the introduction of a vast array of substituents, enabling the systematic modification of molecular properties for applications in areas such as medicinal chemistry. The reaction is generally high-yielding and tolerant of many other functional groups.

Table 1: Examples of Amide Formation with Various Amines

| Amine Type | Nucleophile | Resulting Amide Product |

|---|---|---|

| Primary Aliphatic Amine | Ethylamine | N-ethyl-4,4-difluoropiperidine-1-carboxamide |

| Primary Aromatic Amine | Aniline | N-phenyl-4,4-difluoropiperidine-1-carboxamide |

| Secondary Aliphatic Amine | Diethylamine | N,N-diethyl-4,4-difluoropiperidine-1-carboxamide |

| Secondary Cyclic Amine | Morpholine | (4,4-Difluoropiperidin-1-yl)(morpholino)methanone |

Beyond amide formation, the carbonyl chloride moiety serves as a versatile handle for the synthesis of other carboxylic acid derivatives through nucleophilic acyl substitution. libretexts.org By selecting the appropriate nucleophile, the acyl chloride can be converted into esters, carbamates, and other functional groups.

Ester Synthesis: Reaction with alcohols or phenols, typically in the presence of a non-nucleophilic base like pyridine (B92270), yields the corresponding esters.

Carbamate (B1207046) Synthesis: While direct reaction with alcohols forms esters, carbamates can be synthesized through various multi-step procedures initiated by the acyl chloride.

Hydrolysis: Reaction with water leads to the hydrolysis of the acyl chloride, forming the corresponding 4,4-difluoropiperidine-1-carboxylic acid.

These transformations significantly expand the synthetic utility of 4,4-Difluoropiperidine-1-carbonyl chloride, allowing its incorporation into a broader range of complex molecules.

Table 2: Conversion of Carbonyl Chloride to Other Functional Groups

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alcohol | Methanol | Ester |

| Water | H₂O | Carboxylic Acid |

Strategic Modifications and Functionalizations of the 4,4-Difluoropiperidine (B1302736) Ring

While the primary site of reactivity is the carbonyl chloride, strategic modifications to the piperidine (B6355638) ring itself are crucial for fine-tuning molecular properties. These modifications can be achieved either by using pre-functionalized piperidine precursors before introducing the carbonyl chloride group or, in some cases, by direct functionalization of the N-acylpiperidine ring.

The introduction of substituents onto the piperidine ring requires careful synthetic planning to ensure regiochemical control. The 4-position is blocked by the gem-difluoro group, directing potential functionalization to other positions (2, 3, 5, or 6). One common strategy involves the use of piperidone derivatives as starting materials. For example, a substituent can be introduced at the 3-position of N-Boc-4-piperidone, followed by fluorination and subsequent conversion to the N-carbonyl chloride.

Another approach involves the regioselective generation of a nucleophilic species from an N-protected piperidine derivative, which can then react with various electrophiles. clockss.org Such methods allow for the controlled introduction of substituents at specific positions on the piperidine skeleton, creating a diverse library of building blocks. clockss.orgcore.ac.uk

In medicinal chemistry, the systematic derivatization of a lead compound is essential for exploring its structure-activity relationship (SAR). nih.gov The 4,4-difluoropiperidine scaffold is a privileged structure, and its derivatives are frequently investigated for biological activity. nih.govnih.gov

The synthetic handles available on 4,4-Difluoropiperidine-1-carbonyl chloride are ideally suited for SAR studies:

Amide Derivatization (R¹ Group): The amine component in the amide synthesis (Section 3.1.1) can be varied extensively to probe interactions with biological targets. Changes in the size, lipophilicity, and hydrogen bonding capacity of the R¹ group can lead to significant changes in potency and selectivity.

Ring Substitution (R² Group): Introducing substituents at various positions on the piperidine ring (Section 3.2.1) allows for the exploration of the spatial requirements of the binding pocket and can influence the conformation of the ring.

This dual approach enables a thorough investigation of the chemical space around the core scaffold, guiding the design of analogues with improved pharmacological profiles. nih.gov

Table 3: Illustrative SAR Derivatization Strategies

| Modification Site | Variable Group | Property Being Probed | Example Substituent |

|---|---|---|---|

| Amide Nitrogen | R¹ from R¹-NH₂ | H-bond donation, lipophilicity | -CH₃, -Phenyl, -CH₂OH |

Intrinsic Stability and Reactivity Considerations of the gem-Difluoro Substituent

The gem-difluoro group at the 4-position is a key feature of the molecule, imparting unique properties that are highly valued in drug design. This group is exceptionally stable under a wide range of synthetic conditions, including those used for nucleophilic acyl substitution and other common organic transformations. nih.gov

Key characteristics of the gem-difluoro group include:

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Consequently, the C(F)₂ group is highly resistant to metabolic oxidation by enzymes such as cytochrome P450s, which often targets the analogous C(H)₂ position in non-fluorinated analogues. nih.gov This can lead to an improved pharmacokinetic profile.

Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect. This significantly lowers the basicity (pKa) of the piperidine nitrogen atom compared to its non-fluorinated counterpart. Modulating the pKa is a critical strategy in drug design to optimize properties like solubility, cell permeability, and to mitigate potential off-target effects associated with high basicity.

Conformational Influence: The presence of the difluoro group can influence the conformational preferences of the piperidine ring, which may have implications for its binding to biological targets.

The gem-difluoro group is generally considered to be chemically inert and does not participate directly in the reactions discussed in the preceding sections. Its primary role is to act as a stable modulator of the molecule's fundamental physicochemical properties.

Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoropiperidine 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For derivatives of 4,4-difluoropiperidine (B1302736), multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, offer a comprehensive view of the molecular structure and its conformational dynamics. The presence of fluorine atoms provides a unique spectroscopic handle for detailed analysis.

In the ¹H NMR spectrum of 4,4-difluoropiperidine derivatives, the protons on the piperidine (B6355638) ring provide key structural information. The chemical shifts and coupling patterns are influenced by the electronegative fluorine atoms and the N-carbonyl group.

Typically, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) appear as multiplets in the downfield region, usually between 3.5 and 4.0 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom. The protons on the carbons adjacent to the CF₂ group (C3 and C5) are also observed as multiplets, typically in the range of 2.0 to 2.5 ppm. The geminal difluoro substitution at the C4 position simplifies the spectrum by removing a proton at that position but introduces complex coupling patterns (J-coupling) between the fluorine atoms and the neighboring protons. These fluorine-proton couplings (²JHF, ³JHF) are crucial for confirming the substitution pattern.

For N-acyl derivatives, such as those found in various patented compounds, the specific chemical shifts can vary, but the general pattern remains consistent. google.com The chair conformation of the piperidine ring can also be inferred from the coupling constants between adjacent protons.

Table 1: Representative ¹H NMR Spectral Data for a Generic N-Acyl-4,4-difluoropiperidine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 (axial) | 3.50 - 3.70 | m | - |

| H-2, H-6 (equatorial) | 3.70 - 3.90 | m | - |

| H-3, H-5 (axial) | 2.00 - 2.20 | m | ³JHF ≈ 5-10 Hz |

| H-3, H-5 (equatorial) | 2.20 - 2.40 | m | ³JHF ≈ 15-25 Hz |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In 4,4-difluoropiperidine derivatives, the carbon signals are influenced by both the nitrogen and fluorine atoms.

The carbonyl carbon of the N-carbonyl chloride group is expected to appear significantly downfield, typically in the range of 165-175 ppm. oregonstate.edu The carbons adjacent to the nitrogen (C2 and C6) are found at approximately 40-50 ppm. The carbons adjacent to the difluorinated carbon (C3 and C5) typically resonate around 30-35 ppm and exhibit splitting due to coupling with the fluorine atoms (²JCF). The most characteristic signal is that of the C4 carbon, which is directly bonded to two fluorine atoms. This signal appears as a triplet (due to coupling to two equivalent fluorine nuclei) and is shifted significantly downfield to the 90-120 ppm region. rsc.org The large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive feature for identifying the CF₂ group. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for 4,4-Difluoropiperidine-1-carbonyl Chloride

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C=O | 168 | s | - |

| C-4 | 115 | t | ¹JCF ≈ 240-250 Hz |

| C-2, C-6 | 45 | t | ³JCF ≈ 5-10 Hz |

| C-3, C-5 | 33 | t | ²JCF ≈ 20-30 Hz |

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. nih.govmdpi.com For 4,4-difluoropiperidine-1-carbonyl chloride and its derivatives, the ¹⁹F NMR spectrum provides a direct probe of the electronic environment at the C4 position.

The two fluorine atoms at the C4 position are chemically equivalent and typically give rise to a single resonance signal. This signal is expected to appear as a triplet of triplets (or a more complex multiplet) due to coupling with the four adjacent protons on C3 and C5 (³JHF). The chemical shift of the fluorine atoms in such aliphatic systems typically falls within the range of -90 to -110 ppm relative to a standard like CFCl₃. researchgate.net The precise chemical shift can be highly sensitive to the conformation of the piperidine ring and the nature of the substituent on the nitrogen atom, making ¹⁹F NMR a valuable tool for comparative studies of different derivatives. nih.govdoi.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For derivatives of 4,4-difluoropiperidine, techniques like HPLC-MS and LCMS are commonly employed.

HPLC-MS combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for analyzing the purity of 4,4-difluoropiperidine derivatives and for identifying them within complex mixtures. In drug discovery and development, related structures are often analyzed by UPLC-MS (Ultra-Performance Liquid Chromatography-MS), a high-resolution version of HPLC-MS. google.com

In a typical analysis, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such compounds, which typically generates a protonated molecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental formula. Further fragmentation of this parent ion (MS/MS) provides structural information. Expected fragmentation for a 4,4-difluoropiperidine derivative would involve the loss of the N-carbonyl group or cleavage of the piperidine ring.

LCMS is a broadly applied analytical technique in synthetic chemistry for routine sample analysis and reaction monitoring. For the characterization of 4,4-difluoropiperidine-1-carbonyl chloride, LCMS provides rapid confirmation of the molecular weight of the synthesized product. The molecular ion peak ([M+H]⁺) would be a key identifier in the mass spectrum. The fragmentation pattern can help confirm the structure. Key expected fragments would correspond to the loss of chlorine (Cl), the carbonyl group (CO), or the entire carbonyl chloride moiety (COCl). Further fragmentation of the 4,4-difluoropiperidinyl cation could also be observed. Analysis of various N-acyl derivatives of 4,4-difluoropiperidine in patents frequently reports the mass-to-charge ratio (m/z) of the molecular ion, confirming successful synthesis. google.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of 4,4-Difluoropiperidine-1-carbonyl chloride, providing exact mass measurements that facilitate unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of very similar nominal mass, thus confirming the molecular formula. For the parent compound, C6H8ClF2NO, the monoisotopic mass can be calculated with high precision, and the presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a key diagnostic feature.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙) of 4,4-Difluoropiperidine-1-carbonyl chloride would undergo characteristic fragmentation. Key fragmentation pathways likely include the loss of the chlorine radical to form an acylium ion, followed by the loss of carbon monoxide. Another significant pathway involves the cleavage of the N-C(O)Cl bond to generate the 4,4-difluoropiperidine cation. Subsequent fragmentation of the piperidine ring can also occur.

A summary of the expected principal ions in the high-resolution mass spectrum is presented below.

| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₆H₈³⁵ClF₂NO]⁺˙ | 183.0262 | Molecular Ion |

| [M+2]⁺˙ | [C₆H₈³⁷ClF₂NO]⁺˙ | 185.0233 | Molecular Ion (³⁷Cl Isotope) |

| [M-Cl]⁺ | [C₆H₈F₂NO]⁺ | 148.0574 | Loss of Chlorine radical |

| [M-COCl]⁺ | [C₅H₈F₂N]⁺ | 120.0625 | Loss of carbonyl chloride group |

| [C₅H₉F₂N]⁺˙ | [C₅H₉F₂N]⁺˙ | 121.0703 | 4,4-Difluoropiperidine radical cation |

Application of Advanced Spectroscopic Techniques for Fine Structural Details (e.g., THz Spectroscopy for Conformational Dynamics)

While standard spectroscopic methods like NMR and IR provide essential structural data, advanced techniques such as Terahertz (THz) spectroscopy offer deeper insights into the fine structural details and dynamics of molecules. THz spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (approximately 0.1-10 THz), is uniquely sensitive to low-frequency molecular vibrations, such as large-amplitude motions, torsional modes of rings, and intermolecular interactions like hydrogen bonding and van der Waals forces. americanpharmaceuticalreview.comresearchgate.net This makes it a powerful tool for studying the conformational dynamics of flexible molecules like 4,4-Difluoropiperidine-1-carbonyl chloride.

The piperidine ring exists in a dynamic equilibrium between different conformations, primarily the chair form. The gem-difluoro substitution at the C4 position significantly influences the energy landscape of this ring system. THz spectroscopy can directly probe the low-energy vibrational modes associated with the piperidine ring's puckering and twisting motions. nih.gov These spectral features serve as a molecular fingerprint, providing information that is complementary to more traditional techniques like Raman and IR spectroscopy. researchgate.net

For derivatives of 4,4-Difluoropiperidine-1-carbonyl chloride, particularly in the solid state, THz spectroscopy can be used to distinguish between different crystalline forms (polymorphs). researchgate.netresearchgate.net Since polymorphism can have significant implications for the physical properties of a compound, this analytical capability is of great importance. The technique can characterize the collective vibrational modes (phonons) of the crystal lattice, which are highly sensitive to the specific packing arrangement of the molecules. researchgate.net

| Application Area | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Direct measurement of low-frequency ring puckering and torsional modes. nih.gov | Provides insight into the flexibility and conformational preferences of the difluoropiperidine ring. |

| Polymorph Identification | Detection of unique spectral fingerprints for different crystalline forms. researchgate.netresearchgate.net | Crucial for characterizing and controlling the solid-state properties of derivatives. |

| Intermolecular Interactions | Probing of hydrogen bonds and other non-covalent interactions in the solid state. americanpharmaceuticalreview.com | Helps in understanding the crystal packing and supramolecular assembly of derivatives. |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation (if applicable to relevant derivatives)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.commdpi.com For derivatives of 4,4-Difluoropiperidine-1-carbonyl chloride that can be crystallized, this technique provides precise data on bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration and preferred solid-state conformation.

The conformational behavior of fluorinated piperidines has been a subject of significant study. nih.govnih.govresearchgate.net It is well-established that the piperidine ring typically adopts a chair conformation to minimize steric strain. In derivatives of 4,4-Difluoropiperidine, the ring is expected to maintain this chair geometry. X-ray analysis can confirm this and precisely quantify the degree of ring puckering and the specific orientation of substituents. The analysis would reveal the exact bond lengths of C-F, C-N, and C-C bonds, as well as the geometry around the nitrogen atom, which is influenced by the attached carbonyl group.

The crystal structure also elucidates the intermolecular interactions that dictate the packing of molecules in the crystal lattice. mdpi.comnih.gov For derivatives where the chlorine atom is replaced by groups capable of hydrogen bonding, X-ray crystallography can map out the network of these interactions, which is critical for understanding the material's properties. While a crystal structure for the parent carbonyl chloride may be challenging to obtain due to its reactivity, derivatives formed by reaction at the carbonyl group are amenable to such analysis.

Below is a table of representative crystallographic data that might be expected for a crystalline derivative of N-acyl-4,4-difluoropiperidine.

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Piperidine Ring Conformation | Chair |

| C-F Bond Length | ~1.35 - 1.40 Å |

| N-C(O) Bond Length | ~1.34 - 1.38 Å |

| C-N-C Angle (in ring) | ~110° - 114° |

| F-C-F Angle | ~105° - 108° |

Computational Chemistry and Conformational Analysis of Difluoropiperidine Systems

Elucidation of Conformational Preferences in Fluorinated Piperidines

Computational investigations, supported by experimental NMR spectroscopy, have been instrumental in understanding the conformational behavior of fluorinated piperidines. d-nb.infonih.gov A systematic survey of various substituted and protected fluorinated piperidine (B6355638) derivatives reveals a complex interplay of forces that dictate the orientation of the fluorine substituents. d-nb.info While simple steric considerations might suggest an equatorial preference for substituents on a cyclohexane-like ring to minimize 1,3-diaxial interactions, fluorinated piperidines often defy this expectation, showing a notable preference for the axial position. researchgate.netnih.gov

For instance, computational analyses of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives consistently indicate a strong preference for the axial conformation of the fluorine atoms in solution. d-nb.info This axial preference is a recurring theme across a range of N-substituted analogues, including those with trifluoroacetyl (TFA) and hydrochloride (HCl) groups, as well as unprotected NH-analogues. researchgate.net The agreement between computational predictions (using Density Functional Theory, DFT) and experimental observations underscores the power of these theoretical methods in predicting and rationalizing conformational behavior. researchgate.netnih.gov

Theoretical Investigation of the Axial-Equatorial Fluorine Orientation and its Determinants

The preference for an axial orientation of fluorine in many piperidine systems is a counterintuitive phenomenon that has been a central focus of theoretical investigations. d-nb.inforesearchgate.net This preference is governed by a delicate balance of several underlying factors, including electrostatic interactions, hyperconjugation, and steric effects. d-nb.infonih.gov

In contrast, for derivatives like Pivaloyl- (Piv) and tert-butoxycarbonyl (Boc)-protected 3,5-difluoropiperidine, computational investigations in the gas phase suggest an equatorial preference for the fluorine atoms. d-nb.infonih.gov This highlights that the nature of the substituent on the nitrogen atom plays a crucial role in modulating the electronic environment and, consequently, the conformational equilibrium. d-nb.info The interplay between these directing effects allows for the fine-tuning of the conformational landscape of the piperidine ring.

Quantum Chemical Analysis of Electronic Effects and Stabilizing Interactions

Quantum chemical calculations have been pivotal in identifying and quantifying the specific electronic interactions that stabilize the axial fluorine conformation in piperidine rings. d-nb.info These analyses go beyond simple steric models to reveal the subtle electronic forces at play.

One of the most significant stabilizing forces identified is the charge-dipole interaction. d-nb.inforesearchgate.net In N-protonated or quaternized fluoropiperidines, a strong electrostatic attraction exists between the positive charge on the nitrogen atom and the partial negative charge on the fluorine atom (C-F···N⁺). researchgate.net This interaction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the charged nitrogen center. researchgate.net This effect is a primary driver for the pronounced axial preference observed in many fluorinated piperidinium (B107235) salts. d-nb.inforesearchgate.net

Hyperconjugation also plays a critical role in dictating conformational preferences. d-nb.infonih.gov Specifically, the axial conformer is often stabilized by electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ) of the C-F bond (σC-H → σC-F). researchgate.netresearchgate.net This delocalization of electron density stabilizes the molecule. Computational studies have shown that these hyperconjugative effects contribute significantly to the energetic preference for the axial orientation of the fluorine atom, working in concert with electrostatic interactions. d-nb.inforesearchgate.net

Impact of Solvation and Solvent Polarity on Conformational Equilibrium

Computational models have demonstrated that the surrounding solvent environment is a critical determinant of conformational equilibrium. d-nb.infonih.gov The inclusion of a polarizable continuum model (PCM) in DFT calculations allows for the simulation of solvent effects. researchgate.net These studies have revealed that the polarity of the solvent can dramatically influence and even invert the conformational preference of fluorinated piperidines. d-nb.infonih.gov

A clear correlation has been identified between solvent polarity and the preference for the more polar axial conformer. d-nb.info For example, in acetyl-protected 3,5-difluoropiperidine, an axial preference is observed in both chloroform (B151607) and the more polar solvent DMSO, but the stability of the axial conformer is significantly higher in DMSO. nih.gov Even more strikingly, for Piv- and Boc-protected 3,5-difluoropiperidines, the experimentally observed conformation can be switched from equatorial in chloroform (ε=4.81) to axial in DMSO (ε=46.7), a result supported by computational models. d-nb.infonih.gov This demonstrates that increasing solvent polarity preferentially stabilizes the conformer with the larger dipole moment, which is often the axial one.

| N-Substituent | Solvent | Solvent Dielectric Constant (ε) | Observed Conformation |

|---|---|---|---|

| Pivaloyl (Piv) | Chloroform | 4.81 | Equatorial |

| Pivaloyl (Piv) | DMSO | 46.7 | Axial |

| tert-butoxycarbonyl (Boc) | Chloroform | 4.81 | Equatorial |

| tert-butoxycarbonyl (Boc) | DMSO | 46.7 | Axial |

| Trifluoroacetyl (TFA) | Benzene | 2.28 | Axial |

| Trifluoroacetyl (TFA) | Chloroform | 4.81 | Axial (more preferred) |

| Trifluoroacetyl (TFA) | DMSO | 46.7 | Axial (highly preferred) |

Computational Methodologies Employed in Conformational and Electronic Studies

A variety of computational methodologies are employed to investigate the conformational and electronic properties of fluorinated piperidines. Density Functional Theory (DFT) is a widely used method for these systems. researchgate.net A common functional for this type of analysis is M06-2X, which is known for its good performance in describing non-covalent interactions. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.net For difluoropiperidine systems, DFT is instrumental in determining the relative stabilities of various conformers, primarily the chair forms, and understanding the factors that govern their equilibrium.

Systematic computational analyses are typically performed to rationalize the conformational behavior of fluorinated piperidine derivatives. nih.govresearchgate.net A common approach involves geometry optimization of all possible conformers, followed by frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data like Gibbs free energy (ΔG). The functional M06-2X with a large basis set such as def2-QZVPP has proven effective for these systems. researchgate.net Calculations can be performed for the molecule in the gas phase and in various solvents using a polarizable continuum model (PCM) to simulate the solvent's effect on conformational preference. nih.govresearchgate.net

Key Research Findings:

Conformer Stability: DFT calculations can accurately predict the energy difference (ΔG) between conformers, such as the axial and equatorial forms in monosubstituted piperidines, or different chair conformations in multisubstituted rings. d-nb.info For many fluorinated piperidines, there is a notable preference for conformers where the fluorine atom occupies an axial position, a counterintuitive finding when considering only steric bulk. nih.govresearchgate.net

Influence of Solvation: The stability of conformers can be significantly influenced by the solvent. nih.gov DFT calculations incorporating solvent models (PCM) have shown that the preference for more polar conformers often increases with solvent polarity. nih.govd-nb.info This is attributed to the larger dipole moment of certain conformers being better stabilized by a polar environment. nih.govd-nb.info For instance, in some 4-fluoropiperidinium salts, the equatorial conformer, despite being less stable in the gas phase, becomes dominant in aqueous solution due to its significantly larger dipole moment. nih.govd-nb.info

Stereoelectronic Effects: DFT allows for the dissection of energies into components, revealing the underlying forces driving conformational preference. These include electrostatic interactions (like charge-dipole forces) and hyperconjugation, which often favor the axial orientation of fluorine. researchgate.netresearchgate.net

The table below summarizes the typical application of DFT in the conformational analysis of difluoropiperidine systems.

Table 1: Application of DFT in Conformational Analysis

| Parameter Calculated | Significance in Conformational Analysis |

|---|---|

| Optimized Molecular Geometry | Provides the lowest energy 3D structure for each conformer (e.g., bond lengths, bond angles). |

| Gibbs Free Energy (ΔG) | Determines the relative thermodynamic stability of conformers; the conformer with the lowest ΔG is predicted to be the most abundant at equilibrium. researchgate.net |

| Molecular Dipole Moment (μ) | Helps explain the influence of solvent polarity on conformational equilibrium; conformers with higher dipole moments are generally more stabilized in polar solvents. nih.govd-nb.info |

| Vibrational Frequencies | Confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides zero-point vibrational energy for accurate energy calculations. |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

While DFT provides accurate energies, Natural Bond Orbital (NBO) analysis offers a deeper chemical insight by translating the complex wavefunction into a familiar language of localized bonds, lone pairs, and orbital interactions. nih.gov NPA is a related method that provides a more robust calculation of atomic charges than other methods like Mulliken population analysis. For difluoropiperidine systems, NBO and NPA are critical for understanding the stereoelectronic effects that dictate conformational preferences.

NBO analysis deconstructs the wavefunction into a set of localized "natural" orbitals, including donor (bonding or lone pair) and acceptor (antibonding) orbitals. acadpubl.eu The interactions between filled donor orbitals and empty acceptor orbitals can be analyzed using second-order perturbation theory. The energy of these interactions, E(2), quantifies the extent of electron delocalization, which contributes to molecular stability. acadpubl.eu

Key Research Findings:

Hyperconjugation: A key finding from NBO analysis in fluorinated heterocycles is the importance of hyperconjugative interactions in stabilizing specific conformations. researchgate.netresearchgate.net In the context of a 4,4-difluoropiperidine (B1302736) ring, significant interactions can occur between:

A lone pair on the nitrogen atom (n_N) and the antibonding orbitals of the adjacent C-C bonds (σ*_C-C).

The bonding orbitals of C-H or C-C bonds (σ_CH or σ_CC) and the antibonding orbital of the C-F bond (σ_CF). This σ -> σ interaction is particularly important in stabilizing an axial C-F bond, as it allows for donation of electron density from adjacent axial C-H bonds into the electron-accepting σ*_CF orbital.

The following table illustrates key donor-acceptor interactions that NBO analysis can identify in a difluoropiperidine system.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT and NBO analyses provide a static picture of stable conformers, molecules are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement. mdpi.com

For a molecule like 4,4-difluoropiperidine-1-carbonyl chloride, MD simulations can reveal not only the preferred conformations but also the energy barriers and pathways for interconversion between them (e.g., ring flipping).

The MD Simulation Process:

System Setup: The molecule is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water) to mimic solution-phase behavior.

Force Field: A force field (e.g., AMBER, CHARMM) is chosen. This is a set of parameters and equations that defines the potential energy of the system based on the positions of its atoms, describing bond stretching, angle bending, torsions, and non-bonded interactions.

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps (e.g., 2 femtoseconds). mdpi.com

Analysis: The resulting trajectory is analyzed to extract information about conformational changes, such as plotting dihedral angles over time to observe transitions between states or calculating the root mean square displacement (RMSD) to assess structural stability. mdpi.com

Key Insights from MD Simulations:

Conformational Landscape: MD simulations can sample a wide range of conformations, identifying not only the lowest energy states predicted by DFT but also other accessible, higher-energy conformations.

Transition Pathways: The simulation trajectory can reveal the mechanism of conformational changes, such as the sequence of torsional angle rotations involved in a chair-to-chair ring flip.

Flexibility and Dynamics: MD provides a quantitative measure of the flexibility of different parts of the molecule. For the 4,4-difluoropiperidine-1-carbonyl chloride, this would include the puckering of the piperidine ring and the rotational freedom of the N-carbonyl group.

The components and outputs of a typical MD simulation are summarized in the table below.

Table 3: Overview of MD Simulations for Conformational Analysis

| Component/Step | Description | Purpose |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters (e.g., AMBER, CHARMM). | Defines the physics governing the interactions between atoms in the system. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent. | Simulates the effect of the environment on the molecule's behavior. |

| Simulation Time | The duration of the simulation (e.g., 100 ns). mdpi.com | Must be long enough to observe the conformational transitions of interest. |

| Trajectory Analysis | Analysis of atomic coordinates over time. | To identify stable conformations, transition rates, and characterize molecular flexibility. |

Broader Applications in Advanced Organic Synthesis and Material Sciences

Strategic Utilization as Key Building Blocks for Complex Molecular Architectures

The 4,4-difluoropiperidine (B1302736) moiety is an important structural unit in the synthesis of complex molecules, particularly in the fields of medicine and the broader chemical industry. As a bifunctional reagent, 4,4-Difluoropiperidine-1-carbonyl chloride offers a reactive carbonyl chloride handle for forming stable amide, ester, or carbamate (B1207046) linkages, while the difluorinated piperidine (B6355638) ring provides a robust, conformationally defined scaffold.

This compound and its derivatives are considered indispensable components and sought-after building blocks for constructing fluorinated analogues of commercially available drugs and other biologically active compounds. The gem-difluoro group at the 4-position of the piperidine ring is particularly significant. It can act as a bioisostere for a carbonyl group or other polar functionalities, modulate the basicity (pKa) of the piperidine nitrogen, and enhance metabolic stability by blocking a potential site of oxidation. Furthermore, the strong C-F bonds can influence molecular conformation, which is critical for optimizing binding affinity to biological targets.

The utility of the piperidine scaffold as a core structural motif is well-established in medicinal chemistry. For example, the related 4-substituted-4-aminopiperidine structure is a key building block for synthesizing CCR5 antagonists, which are a class of HIV-1 entry inhibitors. The strategic synthesis of such building blocks is crucial for the efficient and convergent assembly of complex pharmaceutical agents.

The table below illustrates examples of complex molecular classes where the fluorinated piperidine scaffold is a key component.

Table 1: Application of Fluorinated Piperidine Scaffolds in Complex Molecules

| Molecular Class | Therapeutic Area | Role of Fluorinated Piperidine |

|---|---|---|

| Orexin Receptor Antagonists | Insomnia / Sleep Disorders | Core structural component for receptor binding. |

| Histamine-3 Receptor Antagonists | Neurological Disorders | Important molecular fragment for ligand design. |

| CCR5 Antagonists | HIV/AIDS | Key building block for assembling the final drug molecule. |

| Kinase Inhibitors | Oncology | Scaffold to orient functional groups for enzyme inhibition. |

Contributions to the Synthesis of Fluorinated Agrochemicals

The combination of fluorine substituents and nitrogen-containing heterocycles is of significant interest to agricultural researchers. Fluorinated piperidines are desirable motifs for agrochemical research, and synthetic methodologies to access these building blocks are considered of immediate interest for the field. The introduction of fluorine can enhance the efficacy, metabolic stability, and bioavailability of active ingredients in fungicides, herbicides, and insecticides.

While direct synthesis of a commercialized agrochemical using 4,4-Difluoropiperidine-1-carbonyl chloride is not prominently documented in the reviewed literature, the importance of the fluorinated piperidine scaffold is clear. The development of robust methods to create a wide range of substituted all-cis-(multi)fluorinated piperidines is driven by their potential application in agrochemicals, among other areas. These building blocks allow for the systematic modification of lead compounds to optimize their performance and environmental profile.

The properties imparted by the 4,4-difluoropiperidine group are highly relevant in an agrochemical context:

Enhanced Potency: Fluorine's high electronegativity can alter electronic interactions with the target enzyme or receptor.

Increased Metabolic Stability: The C-F bond is strong and resistant to cleavage, preventing metabolic degradation in plants or insects, which can prolong the compound's activity.

Improved Physicochemical Properties: Fluorination can modify a molecule's lipophilicity, affecting its uptake and transport within the target organism.

Development of Novel Fluorinated Polymers and High-Performance Materials

Fluorinated piperidines are recognized as indispensable components in the development of advanced materials. The unique properties of the C-F bond, such as its high strength, polarity, and low polarizability, are leveraged to create polymers and materials with exceptional characteristics. While specific examples of polymers synthesized directly from 4,4-Difluoropiperidine-1-carbonyl chloride are not detailed in the available research, the potential for using such fluorinated heterocyclic building blocks in materials science is frequently noted.

The incorporation of the 4,4-difluoropiperidine moiety into a polymer backbone, for example by reacting the carbonyl chloride with a diamine to form a polyamide or with a diol to form a polycarbonate, could impart a range of desirable properties:

Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of chemicals, solvents, and environmental conditions.

Low Surface Energy: Fluorinated surfaces often exhibit hydrophobicity and oleophobicity, leading to applications in non-stick coatings and self-cleaning materials.

Specific Dielectric Properties: The polarity of the C-F bonds can be used to tune the dielectric constant of materials for applications in electronics.

The development of synthetic strategies to access these valuable fluorinated piperidine building blocks is expected to be of interest for materials science, paving the way for new high-performance polymers with tailored properties.

Importance in Radiochemistry for Positron Emission Tomography (PET) Ligand Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with a positron-emitting radionuclide. Fluorine-18 ([¹⁸F]) is an ideal radionuclide for PET due to its convenient half-life (109.8 minutes), low positron energy, and the feasibility of incorporating it into a wide range of organic molecules.

The 4,4-difluoropiperidine scaffold is a valuable structural motif for the development of novel PET ligands. The non-radioactive fluorine atoms can enhance the metabolic stability and binding affinity of the ligand to its target, such as a receptor or enzyme in the brain. The carbonyl chloride group of 4,4-Difluoropiperidine-1-carbonyl chloride provides a convenient point of attachment to other parts of a molecule designed to target specific biological systems.

Furthermore, related fluorinated piperidine structures are actively being investigated for direct radiolabeling with [¹⁸F]. For instance, researchers have developed PET radioligands for imaging NMDA receptors that contain a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety. Although challenges such as in vivo defluorination were encountered in that specific case, it highlights the active exploration of this chemical space for PET tracer development. The development of new [¹⁸F]-labeled ligands often involves the synthesis of precursors that can undergo rapid and efficient radiofluorination, a process for which fluorinated heterocyclic building blocks are essential.

Table 2: Key Properties of Fluorine-18 for PET Imaging

| Property | Value / Description | Significance |

|---|---|---|

| Half-life | 109.8 minutes | Allows for multi-step synthesis, transport, and imaging over several hours. |

| Decay Mode | β+ (97%), EC (3%) | Emits positrons required for PET imaging. |

| Max. Positron Energy | 0.634 MeV | Low energy results in a short travel distance in tissue, leading to higher image resolution. |

| Bond Strength | High C-F bond strength | Can lead to metabolically stable radiotracers. |

The strategic use of building blocks like 4,4-Difluoropiperidine-1-carbonyl chloride in medicinal chemistry provides a strong foundation for designing precursor molecules for subsequent radiolabeling to create the next generation of PET imaging agents.

Strategic Role in Medicinal Chemistry and Pharmaceutical Drug Discovery

Rational Design Principles for Fluorine Incorporation in Drug Candidates

The deliberate and rational incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's drug-like properties. The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can be exploited to overcome common hurdles in drug development. Judicious placement of fluorine can profoundly influence a compound's potency, metabolic pathways, membrane permeability, and pharmacokinetic profile.

A primary driver for incorporating fluorine is to enhance a drug candidate's metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes in the liver, often through the oxidation of a carbon-hydrogen (C-H) bond. Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively block this metabolic pathway. The C-F bond is significantly stronger and more stable than a C-H bond, making it highly resistant to oxidative cleavage by CYP enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug. For instance, fluorination of aryl or heteroaryl rings is a common technique used to increase metabolic stability. The high energy required for homolytic cleavage of the C-F bond (approximately 109 kcal/mol) compared to the C-H bond makes it a robust tool for mitigating metabolic "soft spots" in both aliphatic and aromatic parts of a molecule. nih.gov

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Stability |

| C-H | ~413 | Lower |

| C-F | ~485 | Higher |

This interactive table summarizes the difference in bond energy, highlighting the basis for enhanced metabolic stability.

| Fluorine Substitution Pattern | Effect on Lipophilicity (logP) | Impact on Permeability |

| Aromatic C-H to C-F | Generally Increases | Can enhance membrane crossing |

| Aliphatic C-H to C-F | Variable (can increase or decrease) | Allows for fine-tuning of permeation |

| -CH3 to -CF3 | Significantly Increases | Often improves cell penetration |

This interactive table illustrates the nuanced effects of fluorination on lipophilicity and permeability.

The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups, a property that is critical for pharmacokinetic optimization. nih.gov Introducing fluorine atoms near a basic nitrogen, such as the one in a piperidine (B6355638) ring, lowers its pKa, making it less basic. nih.govnih.gov This reduction in basicity can have several beneficial effects. For instance, it can reduce unwanted interactions with biological targets like the hERG channel, which is often associated with cardiac toxicity. Furthermore, by modulating the pKa, chemists can control the ionization state of a molecule at physiological pH. A lower basicity can lead to a higher proportion of the neutral form of the drug, which generally has better membrane permeability and, consequently, improved oral bioavailability. nih.gov This strategy is particularly useful in designing CNS-active drugs, where crossing the blood-brain barrier is essential. sci-hub.sealquds.edu

Design of Conformationally Rigid Molecular Scaffolds for Enhanced Biological Selectivity

Incorporating fluorine into cyclic structures like the piperidine ring can induce specific conformational preferences, leading to more rigid molecular scaffolds. nih.gov This conformational rigidity is a highly desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, which can lead to higher potency and selectivity. nih.govrsc.org The gem-difluoro substitution at the 4-position of the piperidine ring, as found in the 4,4-difluoropiperidine (B1302736) scaffold, can significantly alter the ring's conformational behavior. nih.gov This is due to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions introduced by the C-F bonds. nih.gov By locking the molecule into a more defined, biologically active conformation, the selectivity for the intended target can be enhanced, minimizing off-target effects. The use of such conformationally rigid scaffolds is a key strategy for developing highly selective kinase inhibitors and other targeted therapies. researchgate.netnih.govmdpi.com For example, studies on fluorinated piperidine derivatives have shown that fluorine substitution can significantly alter the conformational equilibrium, providing a new design principle for creating conformationally constrained scaffolds. nih.gov

Targeted Drug Development Endeavors Incorporating Difluoropiperidine Scaffolds

The 4,4-difluoropiperidine scaffold has been specifically employed in drug discovery programs aimed at developing agents with improved properties, particularly for challenging targets such as those in the central nervous system.

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in the treatment of CNS disorders. The physicochemical properties of a molecule, including its lipophilicity, polarity, and pKa, are critical determinants of its ability to penetrate the CNS. researchgate.net The 4,4-difluoropiperidine scaffold offers a valuable platform for designing CNS-active drugs. As previously discussed, the gem-difluoro group can modulate lipophilicity and lower the basicity of the piperidine nitrogen. These modifications can lead to improved CNS multi-parameter optimization (MPO) scores, a composite measure used to predict the likelihood of a compound having favorable CNS drug-like properties. nih.gov For example, in the development of novel dopamine (B1211576) D4 receptor antagonists for potential use in neurological disorders, the 4,4-difluoropiperidine scaffold was explored to improve potency and drug-like properties. nih.govnih.gov While some compounds in these series faced challenges with metabolic stability, the scaffold demonstrated its utility in achieving high target affinity and selectivity, making these derivatives valuable as research tools and providing a foundation for further optimization toward metabolically stable CNS drug candidates. nih.gov

Synthesis of Histamine-3 Receptor Antagonists

In the pursuit of novel therapeutics for neurological and psychiatric disorders, the histamine (B1213489) H3 receptor (H3R) has emerged as a significant target. H3R antagonists are known to modulate the release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine. The synthesis of potent and selective H3R antagonists has involved the incorporation of various heterocyclic scaffolds, including piperidine derivatives. While direct synthesis from 4,4-Difluoropiperidine-1-carbonyl chloride is not extensively detailed in available literature, the 4,4-difluoropiperidine moiety is a desirable feature in the design of such antagonists. The gem-difluoro substitution can enhance brain penetration and metabolic stability, crucial properties for centrally acting drugs. The general synthetic strategies towards H3R antagonists often involve the coupling of a substituted piperidine core with an imidazole-containing fragment or other bioisosteric replacements.

Development of Dopamine Receptor 4 (D4R) Antagonists

The 4,4-difluoropiperidine scaffold has proven to be a privileged structure in the development of potent and selective antagonists for the Dopamine Receptor 4 (D4R). nih.govnih.gov These antagonists are being investigated for their potential in treating conditions such as Parkinson's disease-related L-DOPA-induced dyskinesias. nih.govresearchgate.net The incorporation of the 4,4-difluoropiperidine moiety has led to the discovery of compounds with exceptional binding affinity and selectivity for the D4R over other dopamine receptor subtypes. nih.gov

Structure-activity relationship (SAR) studies have been conducted on novel series of (R)-4,4-difluoropiperidine core scaffolds. nih.gov These studies have demonstrated that compounds derived from this scaffold are highly potent against the D4 receptor. nih.gov For instance, a series of 4,4-difluoropiperidine ether-based antagonists were synthesized and characterized, leading to the identification of compounds with nanomolar and even sub-nanomolar binding affinities. nih.gov

One notable compound from these studies, 14a , displayed an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov However, this series of compounds exhibited poor microsomal stability and high plasma protein binding. nih.gov Despite these liabilities, their high selectivity makes them valuable as in vitro tool compounds for studying D4 receptor signaling. nih.govchemrxiv.org

The research highlights the importance of the 4,4-difluoropiperidine scaffold in achieving high potency and selectivity for the D4R. The gem-difluoro group is thought to influence the conformation and basicity of the piperidine ring, leading to optimal interactions with the receptor's binding pocket.

| Compound | Structure | D4R Ki (nM) | Selectivity vs. D1, D2, D3, D5 |

|---|---|---|---|

| 14a | Structure of 14a | 0.3 | >2000-fold |

| 9j | Structure of 9j | 1.7 | Not specified |

| 9k | Structure of 9k | 2.7 | Not specified |

| 8b | Structure of 8b | 5.5 | Not specified |

| 9l | Structure of 9l | 6.5 | Not specified |

Discovery of P21-Activated Kinase 4 (PAK4) Inhibitors

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a critical role in cancer progression, making it an attractive target for anticancer drug discovery. nih.govresearchgate.net The development of selective PAK4 inhibitors is an active area of research. While the direct use of 4,4-Difluoropiperidine-1-carbonyl chloride in the synthesis of PAK4 inhibitors is not prominently featured in the reviewed literature, the incorporation of substituted piperidine rings is a common strategy in kinase inhibitor design. The 4,4-difluoropiperidine moiety can offer advantages in terms of metabolic stability and modulation of physicochemical properties, which are beneficial for developing orally bioavailable drugs. The design of novel PAK4 inhibitors often focuses on creating molecules that can effectively interact with the ATP-binding pocket of the kinase. researchgate.net

Identification of Apelin Receptor Agonists

The apelin receptor (APJ) is a G-protein coupled receptor that has emerged as a promising therapeutic target for cardiovascular diseases. nih.govnih.gov The discovery of small-molecule agonists for the apelin receptor is of significant interest. The 4,4-difluoropiperidine scaffold can be a valuable component in the design of such agonists. Its structural features can help in optimizing the binding affinity and pharmacokinetic properties of the compounds. The development of apelin receptor agonists often involves screening compound libraries and subsequent medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. nih.govnih.gov

Investigation into Phosphodiesterase 2A (PDE2A) Inhibitors

Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a crucial role in intracellular signaling. mdpi.com Inhibitors of PDE2A are being investigated for their potential in treating neurodegenerative and neuropsychiatric diseases. mdpi.com The design of potent and selective PDE2A inhibitors often involves the exploration of various heterocyclic scaffolds. The inclusion of a 4,4-difluoropiperidine group could be a strategic choice to enhance the pharmacological profile of these inhibitors, potentially improving their brain penetration and metabolic stability, which are critical for targeting central nervous system disorders.

Ligand Design for Serotonin (B10506) 5-HT1D Receptors

The serotonin 5-HT1D receptor is a key target in the treatment of migraine and other neurological conditions. The design of selective ligands for this receptor is an important area of medicinal chemistry. While the direct application of 4,4-Difluoropiperidine-1-carbonyl chloride is not explicitly detailed, the 4-fluoropiperidine (B2509456) moiety has been incorporated into ligands for serotonin receptors. For instance, covalent dimerization of 5-HT1F receptor ligands containing a 4-fluoropiperidinyl group has been shown to generate potent and highly selective 5-HT1D receptor agonists. nih.gov This suggests that the difluorinated piperidine scaffold could also be a valuable component in designing novel 5-HT1D receptor ligands, potentially offering improved affinity and selectivity. nih.govnih.gov

Exploration in the Repression of Oncogenic Drivers

The piperidine scaffold is a common motif in a multitude of clinically approved drugs and investigational agents, including those targeting oncogenic pathways. While direct studies implicating 4,4-difluoropiperidine-1-carbonyl chloride in the synthesis of inhibitors of oncogenic drivers are not extensively documented in publicly available literature, the broader class of piperidine-containing compounds has shown significant promise in this area. The introduction of the 4,4-difluoro substitution pattern can enhance the drug-like properties of these inhibitors.

One notable example that highlights the potential of related structures is the investigation of 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), a novel piperidone derivative. This compound has demonstrated significant activity in suppressing the growth of pancreatic cancer xenografts. nih.gov The mechanism of action for DiFiD was elucidated to be the inhibition of the Notch signaling pathway, a critical pathway often dysregulated in cancer. nih.gov Specifically, DiFiD was found to reduce the activation of Notch-1 and the expression of its downstream target, Hes-1. nih.gov This was achieved by diminishing the levels of the Notch ligand Jagged1 and key components of the γ-secretase complex, Presenilin-1 and Nicastrin. nih.gov

The findings for DiFiD underscore the potential for piperidine-based scaffolds in the development of agents that can repress oncogenic drivers. The 4,4-difluoropiperidine moiety, when incorporated into similar molecular frameworks, could offer advantages such as improved metabolic stability and optimized lipophilicity, potentially leading to more effective and safer anticancer agents. The carbonyl chloride reactive handle provides a direct means to couple this valuable scaffold to a wide array of molecular fragments to explore structure-activity relationships in the pursuit of novel oncogenic driver inhibitors.

| Compound | Target Pathway | Mechanism of Action | Cancer Type |

| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Notch Signaling | Inhibition of Notch-1 activation and reduction of Jagged1, Presenilin-1, and Nicastrin levels. nih.gov | Pancreatic Cancer nih.gov |

Utilization of ¹⁹F NMR Spectroscopy as a Probe in Drug Discovery Research

The presence of fluorine atoms in a drug candidate offers a unique advantage for its characterization and study through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govnih.gov Given that fluorine has a natural abundance of 100% for its ¹⁹F isotope and a high gyromagnetic ratio, it provides a sensitive NMR signal with a wide chemical shift range, minimizing the likelihood of signal overlap with endogenous molecules. nih.govnih.gov

The gem-difluoro group in the 4,4-difluoropiperidine moiety serves as an excellent ¹⁹F NMR probe. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment. nih.gov When a molecule containing this scaffold binds to a biological target, such as a protein, the change in the chemical environment around the fluorine atoms can lead to a measurable change in their NMR signal. This can manifest as a shift in the resonance frequency, a change in the signal's line width, or alterations in relaxation parameters. nih.gov

This sensitivity allows researchers to:

Confirm Target Engagement: A change in the ¹⁹F NMR spectrum upon addition of the target protein provides direct evidence of binding.

Determine Binding Affinity: By titrating the target protein and monitoring the changes in the ¹⁹F NMR signal, the dissociation constant (Kd) of the ligand-target complex can be determined.

Screen for Binders: In fragment-based drug discovery, ¹⁹F NMR can be used to screen libraries of fluorinated fragments for binding to a target protein. mdpi.com

Elucidate Binding Modes: Subtle differences in the chemical shifts of the two diastereotopic fluorine atoms can provide information about the orientation and dynamics of the 4,4-difluoropiperidine ring within the binding pocket.

| ¹⁹F NMR Application | Information Gained | Relevance to Drug Discovery |

| Ligand-Observed NMR | Target binding, binding affinity (Kd), screening hits. mdpi.comnih.gov | Confirms that the drug candidate interacts with its intended target and allows for the ranking of compounds based on their binding strength. |

| Competition Experiments | Identification of compounds that bind to the same site. | Helps in identifying new chemical scaffolds that bind to the target of interest. |

| Analysis of Diastereotopic Fluorine Signals | Conformational information of the bound ligand. | Provides insights into the specific interactions between the drug candidate and the target protein, aiding in structure-based drug design. |

Prodrug and N-Oxide Functionalization Strategies for Improved Pharmacological Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound to ensure it reaches its target in the body in sufficient concentrations to be effective. Prodrug strategies are often employed to overcome issues such as poor solubility, low permeability, and rapid metabolism. nih.gov For compounds containing a piperidine nitrogen, such as those derived from 4,4-difluoropiperidine-1-carbonyl chloride, N-oxide functionalization is a viable prodrug approach. google.com

The conversion of the tertiary amine of the piperidine ring to its corresponding N-oxide can significantly alter the physicochemical properties of the molecule. N-oxides are generally more polar and have higher aqueous solubility than their parent amines. acs.org This can be advantageous for improving the formulation and absorption of a drug.

The N-oxide itself is often biologically inactive or significantly less active than the parent amine. google.com In the body, particularly in environments with low oxygen tension (hypoxia) such as solid tumors, N-oxides can be reduced back to the active tertiary amine by enzymes like cytochrome P450 reductases. nih.gov This targeted activation in hypoxic tissues can lead to a more localized therapeutic effect and reduced systemic toxicity. nih.gov

A patent has been granted for the use of N-oxides of certain piperazine (B1678402) and piperidine derivatives as prodrugs, highlighting the industrial interest in this strategy. google.com The rationale is that the N-oxide metabolites, while inactive on their own, can be converted back to the active tertiary amine in vivo, potentially offering an extended duration of action and a blunted peak plasma concentration, which can lead to an improved side-effect profile. google.com

The 4,4-difluoropiperidine moiety, when part of a therapeutic agent, can be readily converted to its N-oxide. This strategy holds promise for improving the delivery of drugs targeting various diseases, including cancer, where tumor hypoxia is a common feature.

| Prodrug Strategy | Modification | Potential Advantages |

| N-Oxide Formation | Conversion of the piperidine nitrogen to an N-oxide. | Increased aqueous solubility, potential for targeted activation in hypoxic environments (e.g., solid tumors), extended duration of action, improved side-effect profile. nih.govgoogle.comacs.org |

Future Perspectives and Unexplored Research Avenues in Difluoropiperidine 1 Carbonyl Chloride Research

Development of Novel, Sustainable, and Scalable Synthetic Pathways

Current synthetic routes to fluorinated piperidines are often multi-step, impractical, and lack scalability. nih.gov The development of more efficient and sustainable methods is a primary focus for future research. A significant advancement is the use of palladium-catalyzed heterogeneous hydrogenation of cheap and abundant fluoropyridines. nih.govacs.org This method offers a robust and simple pathway to access these valuable scaffolds. acs.org

Future research will likely focus on expanding the catalyst scope, improving reaction conditions to enhance yields and diastereoselectivity, and adapting these methods for large-scale industrial production. The goal is to move away from complex, precursor-dependent methods, such as those requiring carefully prepared pre-functionalized molecules for electrophilic fluorination, toward more direct and atom-economical approaches. nih.gov One-pot syntheses, like the conversion of N-Boc piperidone to 4,4-difluoropiperidine (B1302736) hydrochloride, represent another promising avenue for streamlining production. google.com

| Synthetic Strategy | Precursor | Key Features | Potential Advantages |

| Heterogeneous Hydrogenation | Fluoropyridines | Palladium-catalyzed; robust cis-selective reduction. nih.govacs.org | Utilizes abundant starting materials; scalable. acs.org |

| One-Pot Fluorination/Deprotection | N-Boc piperidone | Uses a fluorinating reagent followed by in-situ protecting group removal. google.com | Streamlined process, reducing intermediate isolation steps. |

| Nucleophilic Substitution | Pre-functionalized precursors with defined stereochemistry | Allows for diastereoselective synthesis. nih.gov | High stereochemical control, but requires complex starting materials. nih.gov |

Advanced Stereoselective Control in the Synthesis of Chiral Difluoropiperidine Derivatives

The biological activity of pharmaceuticals is often dependent on their specific three-dimensional structure. Therefore, achieving precise stereoselective control in the synthesis of chiral difluoropiperidine derivatives is a critical research frontier. While methods exist for creating substituted monofluorinated piperidines with defined stereochemistry, these often require difficult-to-prepare substrates. nih.gov

Future work will concentrate on developing novel catalytic asymmetric syntheses that can generate specific enantiomers from simple achiral starting materials. mdpi.com Strategies that have shown promise in related systems and warrant further exploration include:

Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of a reaction. mdpi.com

Asymmetric Catalysis: Using chiral catalysts to create stereocenters with high enantiomeric excess.

Substrate-Controlled Diastereoselective Reactions: A notable example is the diastereoselective hydrogenation of an oxazolidine-substituted pyridine (B92270), which, after cleavage of the auxiliary, yields an enantioenriched fluorinated piperidine (B6355638). acs.org

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. mdpi.com

The development of robust and predictable stereocontrolled procedures, such as those based on oxidative ring opening followed by reductive amination, will be essential for accessing the full therapeutic potential of complex chiral fluorinated piperidines. researchgate.net

Deeper Mechanistic Understanding of Fluorine's Intramolecular and Intermolecular Interactions

The influence of fluorine on a molecule's properties extends beyond simple steric or electronic effects. A deeper mechanistic understanding of the subtle intramolecular and intermolecular forces at play is crucial for rational drug design. Computational and experimental studies have revealed that the conformational preferences of fluorinated piperidines are governed by a complex interplay of factors. nih.govresearchgate.net

Key areas for future investigation include:

Intramolecular Forces: Further dissecting the balance between charge-dipole interactions, hyperconjugation (e.g., electron donation from C-H bonds into C-F antibonding orbitals), and steric repulsion that often results in the fluorine atom preferentially adopting an axial orientation. nih.govresearchgate.net

Intermolecular Interactions: A significant and underexplored area is the role of solvation and solvent polarity. nih.govresearchgate.net These external factors can play a major role in stabilizing specific conformers, an effect that is critical in biological environments. nih.gov

Protein-Ligand Interactions: Using computational methods like molecular docking to elucidate how gem-difluorination on the piperidine ring affects binding energy and specific interactions with amino acid residues within a target protein. nih.gov For instance, studies can quantify how fluorine substitution alters the binding area and energy compared to non-fluorinated analogues. nih.gov

A comprehensive understanding of these interactions will allow chemists to use fluorine not just to block metabolic sites but as a tool to fine-tune molecular conformation and optimize interactions with biological targets. chim.it

Exploration of Novel Therapeutic Targets and Modalities for Fluorinated Heterocycles

The 4,4-difluoropiperidine scaffold is a privileged structure in drug discovery due to the favorable physicochemical properties it imparts. nih.gov While its utility is established, a vast landscape of therapeutic targets remains to be explored.

A prime example of its potential is in the development of antagonists for the Dopamine (B1211576) D4 receptor (D4R), a target implicated in L-DOPA-induced dyskinesias in Parkinson's disease. nih.gov Researchers have successfully designed 4,4-difluoropiperidine ether-based compounds with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity for the D4 receptor over other dopamine subtypes. nih.gov

Future research will aim to:

Identify New Targets: Screening libraries of difluoropiperidine-containing compounds against a wide array of biological targets to uncover new therapeutic opportunities. For example, a fluorinated piperidine scaffold was identified as being recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus, opening a potential avenue for antiviral drug development. nih.govacs.org

Overcome Pharmacokinetic Hurdles: Addressing challenges such as poor microsomal stability and high plasma protein binding that can limit the clinical viability of potent compounds. nih.gov

Develop Novel Modalities: Exploring the use of the difluoropiperidine scaffold in newer therapeutic modalities, such as targeted protein degraders (PROTACs) or molecular glues, where precise conformational control and optimized physicochemical properties are paramount.

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The future of designing novel therapeutics based on the 4,4-difluoropiperidine scaffold lies in the tight integration of computational and experimental techniques. mdpi.com This synergistic approach accelerates the drug discovery process by allowing for more rational, data-driven design choices.

This iterative cycle involves:

Computational Prediction: Using chemoinformatic and molecular modeling tools to predict the properties of virtual compounds. This includes calculating pKa values to forecast potential off-target effects like hERG channel affinity, assessing "lead-likeness" for fragment-based design, and performing molecular docking to predict binding modes and affinities. nih.govnih.govacs.org

Experimental Validation: Synthesizing the most promising candidates identified through computational screening and validating their properties through in vitro and in vivo testing. mdpi.com

Iterative Refinement: Feeding the experimental results back into the computational models to refine their predictive power and guide the design of the next generation of molecules. mdpi.com

This fusion of "in silico" and "in vitro" work, leveraging tools like Density Functional Theory (DFT) studies alongside NMR analysis to understand conformational behavior, allows for a more efficient exploration of chemical space and a higher probability of success in developing novel therapeutic agents. nih.govchim.it

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4,4-Difluoropiperidine-1-carbonyl chloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically starts with 4,4-difluoropiperidine, which reacts with a carbonyl chloride source (e.g., phosgene or oxalyl chloride) under anhydrous conditions. A common approach involves dissolving 4,4-difluoropiperidine in dichloromethane and adding the acylating agent dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization focuses on controlling moisture, stoichiometry, and solvent polarity to minimize side reactions like hydrolysis .

Q. How is 4,4-Difluoropiperidine-1-carbonyl chloride characterized for purity and structural confirmation?

- Analytical Workflow :

- FT-IR : Confirms carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .

- NMR : identifies the difluoro environment (δ -100 to -120 ppm for CF), while resolves the carbonyl carbon (~160–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (expected: ~195.6 g/mol) .

- Titration : Non-aqueous titration with sodium methoxide determines chloride content (target: 98–102% purity) .

Q. What storage and handling protocols are critical for maintaining compound stability?

- Protocols : Store under inert gas (argon/nitrogen) at -20°C in sealed, moisture-resistant containers. Use anhydrous solvents (e.g., THF, DCM) during reactions to prevent hydrolysis. Degradation is monitored via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How does the presence of fluorine atoms influence the reactivity of 4,4-Difluoropiperidine-1-carbonyl chloride in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the difluoropiperidine ring may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., piperidine-1-carbonyl chloride) show a 2–3x rate enhancement in coupling reactions .

- Example : Reaction with benzylamine in DCM at 0°C yields the corresponding amide in 85% purity, vs. 70% for non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported purity data between titration and chromatographic methods?